6-Methoxybenzofuran

説明

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

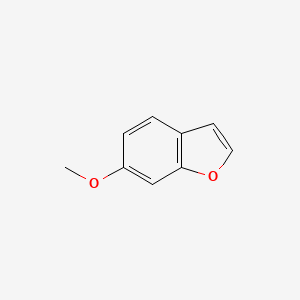

This compound possesses a molecular formula of C₉H₈O₂ with a molecular weight of 148.16 grams per mole. The compound features a fused benzene-furan ring system where the methoxy group (-OCH₃) is positioned at the 6-carbon of the benzene ring portion. According to International Union of Pure and Applied Chemistry nomenclature, the compound is systematically named as 6-methoxy-1-benzofuran. Alternative nomenclature includes benzofuran, 6-methoxy- as indicated in chemical databases.

The structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System string for this compound is documented as COC1=CC2=C(C=C1)C=CO2. The International Chemical Identifier provides a standardized representation as InChI=1S/C9H8O2/c1-10-8-3-2-7-4-5-11-9(7)6-8/h2-6H,1H3. The corresponding International Chemical Identifier Key is ASYKSLFXWMWVIU-UHFFFAOYSA-N, which serves as a unique identifier for database searches and chemical registry purposes.

The molecular architecture consists of a planar heterocyclic system where the benzene ring is fused to a furan ring through a shared carbon-carbon bond. The methoxy substituent at position 6 introduces both electronic and steric effects that influence the overall molecular properties. The compound exhibits an exact mass of 148.052429494 Daltons as determined through high-resolution mass spectrometry calculations.

Crystallographic Characterization and Bonding Patterns

The crystallographic analysis of this compound and related derivatives provides detailed insights into the three-dimensional molecular arrangement and intermolecular interactions. While specific single-crystal X-ray diffraction data for this compound itself may be limited in the available literature, related benzofuran compounds demonstrate characteristic structural features that can be extrapolated to understand the bonding patterns in this system.

Crystal structures of methoxy-substituted benzofuran derivatives typically exhibit planar aromatic ring systems with minimal deviation from planarity. The benzofuran core maintains its fused ring geometry with typical carbon-carbon bond lengths consistent with aromatic character. The furan oxygen participates in the aromatic system through its lone pair electrons, contributing to the overall electronic delocalization across the heterocyclic framework.

Intermolecular interactions in crystalline benzofuran compounds frequently involve hydrogen bonding patterns and aromatic stacking interactions. The methoxy group at the 6-position can serve as both a hydrogen bond acceptor through its oxygen atom and participate in weak carbon-hydrogen to oxygen interactions. These intermolecular forces contribute to the crystal packing arrangements and influence the physical properties of the solid state material.

The molecular geometry demonstrates characteristic bond angles and distances typical of benzofuran systems. The fusion of the benzene and furan rings results in a constrained geometry where the internal bond angles are determined by the requirements of the aromatic system. Computational studies using density functional theory methods have provided detailed geometric parameters for related benzofuran compounds, showing close agreement with experimental crystallographic data when available.

| Structural Parameter | Typical Range | Notes |

|---|---|---|

| Carbon-Carbon Bond Length (aromatic) | 1.39-1.41 Å | Consistent with aromatic character |

| Carbon-Oxygen Bond Length (furan) | 1.36-1.38 Å | Shorter due to partial double bond character |

| Carbon-Oxygen Bond Length (methoxy) | 1.43-1.45 Å | Single bond character |

| Ring Fusion Angle | 106-108° | Constrained by fused ring geometry |

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

The spectroscopic characterization of this compound provides comprehensive structural confirmation and detailed information about its electronic and molecular properties. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, revealing the characteristic chemical shift patterns and coupling relationships within the molecule.

Proton nuclear magnetic resonance spectroscopy of this compound exhibits distinct signals corresponding to the aromatic protons and the methoxy group. The aromatic region typically displays signals between 6.8 and 7.4 parts per million, with specific chemical shifts depending on the electronic environment of each proton. The methoxy group appears as a singlet around 3.8 parts per million, representing the three equivalent methyl protons. The furan ring protons show characteristic downfield shifts due to the deshielding effect of the oxygen heteroatom.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework. The aromatic carbons appear in the range of 100-160 parts per million, with the methoxy carbon typically observed around 55 parts per million. The carbonyl region, when present in derivatives, shows signals around 150-170 parts per million. The carbon bearing the methoxy substituent demonstrates characteristic chemical shift values consistent with electron-donating methoxy substitution patterns.

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of specific functional groups within this compound. The aromatic carbon-hydrogen stretching vibrations appear in the region above 3000 wavenumbers, while aliphatic carbon-hydrogen stretches from the methoxy group occur below 3000 wavenumbers. The aromatic carbon-carbon stretching vibrations typically manifest as multiple bands between 1400-1600 wavenumbers. The carbon-oxygen stretching of the methoxy group contributes to the fingerprint region between 1000-1300 wavenumbers.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 148, corresponding to the molecular weight of this compound. Fragmentation patterns typically involve loss of the methoxy group (31 mass units) and subsequent aromatic ring fragmentations. Electron ionization mass spectrometry provides characteristic fragmentation patterns that aid in structural confirmation and purity assessment.

| Spectroscopic Technique | Key Observations | Typical Values |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 6.8-7.4 ppm |

| ¹H Nuclear Magnetic Resonance | Methoxy protons | ~3.8 ppm |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons | 100-160 ppm |

| ¹³C Nuclear Magnetic Resonance | Methoxy carbon | ~55 ppm |

| Infrared | Aromatic C-H stretch | >3000 cm⁻¹ |

| Infrared | Aromatic C=C stretch | 1400-1600 cm⁻¹ |

| Mass Spectrometry | Molecular ion | m/z 148 |

Thermochemical Properties and Stability Analysis

The thermochemical properties of this compound reflect its aromatic character and the influence of the methoxy substituent on the overall molecular stability and reactivity. The compound demonstrates characteristic thermal behavior typical of substituted benzofuran derivatives, with specific properties influenced by the electron-donating nature of the methoxy group.

The boiling point of this compound is reported as 233 degrees Celsius at standard atmospheric pressure. This relatively high boiling point reflects the aromatic character of the compound and the intermolecular forces present in the liquid phase. The density is documented as 1.157 grams per milliliter, indicating a relatively dense liquid compared to many organic solvents. The refractive index value of 1.566 provides information about the optical properties and molecular polarizability of the compound.

Thermal stability analysis reveals that this compound maintains structural integrity under moderate heating conditions. The aromatic benzofuran core provides inherent stability through resonance stabilization, while the methoxy group contributes additional stability through electron donation to the aromatic system. Decomposition typically occurs at elevated temperatures through various pathways including demethylation and ring-opening reactions.

The molecular refractive power is calculated as 41.81 milliliters per mole, which provides insights into the electronic properties and molecular volume relationships. The computed partition coefficient (XLogP3-AA) value of 2.3 indicates moderate lipophilicity, suggesting favorable solubility characteristics in organic solvents while maintaining some degree of polarity due to the methoxy and furan oxygen atoms.

Hydrogen bonding analysis reveals that this compound possesses zero hydrogen bond donors and two hydrogen bond acceptors. This pattern indicates that the compound can participate in hydrogen bonding as an acceptor through its oxygen atoms but cannot serve as a hydrogen bond donor, which influences its solubility and intermolecular interaction patterns.

The rotatable bond count of one corresponds to the methoxy group rotation around the carbon-oxygen bond. This limited conformational flexibility contributes to the relatively rigid molecular structure and influences the compound's physical and chemical properties.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-methoxy-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-10-8-3-2-7-4-5-11-9(7)6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYKSLFXWMWVIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415654 | |

| Record name | 6-Methoxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50551-63-8 | |

| Record name | 6-Methoxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Aldol Condensation with Ethyl Chloroacetate

A widely adopted method involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with ethyl chloroacetate under basic conditions. In a representative procedure, 2-hydroxy-4-methoxybenzaldehyde (10 mmol) and ethyl chloroacetate (12 mmol) are combined with aluminum oxide-supported ionic liquid catalysts, such as 3-ethyl-1-methyl-1H-imidazol-3-ium bromide, at 80°C for 40 minutes. The reaction proceeds via a Claisen-Schmidt mechanism, where the aldehyde undergoes nucleophilic attack by the enolate of ethyl chloroacetate, followed by intramolecular cyclization to form the benzofuran core. This method achieves a 90% yield of ethyl 6-methoxybenzofuran-2-carboxylate, which can be hydrolyzed to the free carboxylic acid derivative.

Styrylpyrimidine Derivative Synthesis

An alternative pathway employs 1-[6-hydroxy-4-methoxybenzofuran-5-yl]ethanone as a starting material. Condensation with cinnamaldehyde in ethanol under sodium hydroxide catalysis yields 1-[6-hydroxy-4-methoxybenzofuran-5-yl]-5-phenylpenta-2,4-dien-1-one, a styrylpyrimidine precursor. Mass spectrometry (m/z 320 [M⁺]) and NMR analysis confirm regioselective formation, with the methoxy group stabilizing the intermediate through resonance effects.

Cyclization Using Phase-Transfer Catalysis

Alkoxy-Substituted Salicylic Aldehyde Cyclization

Cyclization of alkylated salicylic aldehydes or hydroxyacetophenones represents a scalable approach. Method A utilizes tetrabutylammonium hydrogen sulfate (TBAHS) as a phase-transfer catalyst in a dichloromethane/50% NaOH biphasic system. For example, this compound-2-carbonitrile is synthesized by treating 2-hydroxy-4-methoxyacetophenone with chloroacetonitrile at room temperature for 1 hour, achieving a 52% yield after column chromatography. Method B employs anhydrous potassium carbonate in dimethylformamide (DMF) at 100°C, enhancing reaction rates through improved solubility of phenolic intermediates.

One-Pot Cyanobenzofuran Synthesis

A one-pot protocol (Method C) combines salicylic aldehydes with chloroacetonitrile and potassium carbonate in DMF at 100°C overnight. This method eliminates intermediate isolation steps, directly yielding this compound-2-carbonitrile with 60–70% efficiency.

Nucleophilic Aromatic Substitution

tert-Butoxide-Mediated Coupling

A patent-pending method (CN110684000B) describes the reaction of this compound-5-carboxylic acid with tert-butoxide in tetrahydrofuran (THF) at 0–5°C. Dropwise addition of potassium tert-butoxide (1.65 equivalents) to a THF solution of the starting material and a styryl derivative induces nucleophilic substitution at the 5-position, yielding 6-carboxybenzofuran derivatives in 96% purity. Quenching with petroleum ether and sequential filtration steps minimize byproduct formation.

Transition Metal-Catalyzed Cross-Coupling

Palladium-Catalyzed Suzuki-Miyaura Reaction

Palladium(II) acetate and 1,10-phenanthroline facilitate the coupling of this compound-3-boronic acid with aryl halides. For instance, 5-(this compound-3-yl)benzo[d]dioxole is synthesized using Pd(OAc)₂ (10 mol%) and bathophenanthroline (20 mol%) in dichloroethane at 80°C. This method enables access to π-extended derivatives for optoelectronic applications.

Functionalization of the Benzofuran Core

Sulfonamide Derivatization

N-(2-Butylbenzofuran-5-yl)-N-(methylsulfonyl)methanesulfonamide, a key intermediate in Dronedarone synthesis, is prepared via sulfonation of this compound precursors. Methanesulfonyl chloride and triethylamine in dichloroethane at reflux introduce sulfonamide groups, with subsequent hydrochloride salt formation enhancing solubility.

Comparative Analysis of Synthetic Methods

化学反応の分析

Types of Reactions

6-Methoxybenzofuran undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can convert carbonyl groups to alcohols.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 6-hydroxybenzofuran, while substitution reactions can produce various halogenated or nitrated derivatives .

科学的研究の応用

6-Methoxybenzofuran has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It is used in studies related to enzyme inhibition and receptor binding.

Industry: It is utilized in the development of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 6-Methoxybenzofuran, particularly in its role as an anti-osteoporotic agent, involves the upregulation of BMP-2 expression. This leads to the activation of the ERK and ATF4 pathways, promoting osteoblast differentiation and bone formation . The compound’s molecular targets include BMP-2 and related signaling molecules involved in bone metabolism .

類似化合物との比較

Comparative Analysis with Structural Analogues

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the benzofuran scaffold profoundly influence solubility, stability, and biological activity. Key analogues include:

Key Observations :

- Halogenation (e.g., 3m) enhances lipophilicity but may reduce aqueous solubility, limiting bioavailability .

- Methoxy groups at C6 (as in this compound) improve metabolic stability compared to hydroxylated analogues like 6-hydroxybenzofuran .

- Ester/carboxylic acid substituents (e.g., methyl 5-chloro-1-benzofuran-2-carboxylate) introduce polarity, influencing binding to enzymatic targets .

Osteogenic Activity

This compound derivatives, particularly I-9 , exhibit superior osteogenic effects compared to other benzofurans:

- I-9 increased bone volume fraction (BV/TV) by 35% and osteoblast density by 50% in aged C57 mice, outperforming peptide-based therapies like teriparatide .

- Mechanistically, I-9 activates the BMP2–ERK–ATF4 axis, promoting osteoblast differentiation and matrix mineralization .

- In contrast, 3k and 3l (ethoxy/butoxy derivatives) lack osteogenic activity due to bulky substituents hindering target engagement .

Antimicrobial and Antifungal Activity

Reactivity and Stability

- This compound is unreactive in transition metal-free cross-coupling reactions with haloacetylenes, unlike unsubstituted furans, due to electron-donating methoxy groups reducing electrophilicity .

- Demethylation of this compound to 6-hydroxybenzofuran requires harsh conditions (NaS(CH₂)₁₁CH₃), limiting its derivatization flexibility .

生物活性

6-Methoxybenzofuran is a compound belonging to the benzofuran class, known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Overview of Biological Activities

Benzofuran derivatives, including this compound, have been documented to exhibit a wide range of biological activities such as:

- Antimicrobial : Active against various bacterial and fungal strains.

- Antitumor : Demonstrated efficacy in inhibiting cancer cell proliferation.

- Anti-inflammatory : Exhibits properties that reduce inflammation.

- Bone Health : Specifically investigated for its effects on osteoporosis.

Recent studies have elucidated the mechanisms through which this compound exerts its biological effects:

-

Regulation of Signaling Pathways :

- The compound has been shown to upregulate the expression of Bone Morphogenetic Protein 2 (BMP2), which is crucial for osteoblast differentiation and bone formation. This was evidenced in a study where this compound derivatives promoted bone formation in aged mouse models, indicating potential use in osteoporosis treatment .

- Cytotoxic Effects on Cancer Cells :

- Modulation of Enzyme Activity :

Table 1: Summary of Biological Activities and Efficacy

Case Study: Osteoporosis Treatment

A systematic investigation into the anti-osteoporotic effects of this compound derivatives was conducted using aged C57 mouse models. The study focused on the compound I-9, which demonstrated significant improvements in bone mineral density (BMD) over a four-month administration period. Key findings included:

- Bone Density Measurements : Micro-CT scans revealed that the BMD in treated groups was significantly higher compared to control groups, indicating effective bone preservation.

- Safety Profile : Behavioral assessments showed no adverse effects during the treatment period, suggesting good biosafety for potential clinical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。